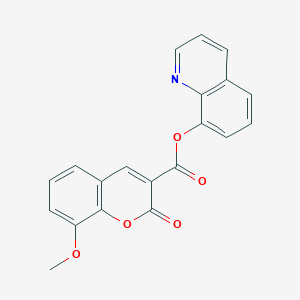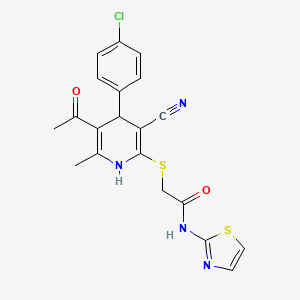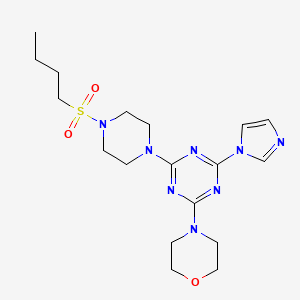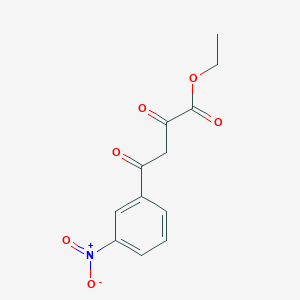
Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves Knoevenagel condensation reactions or multicomponent reactions, such as the Hantzsch ester synthesis. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate can be synthesized through a Knoevenagel condensation reaction involving 4-chlorobenzaldehyde and ethyl acetoacetate (Kumar et al., 2016). Similarly, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with nitrostyrenes to form various derivatives, showcasing the flexibility of ethyl 3-oxobutanoates in synthetic chemistry (Song et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, revealing details about their crystal systems, space groups, and conformations. For instance, the crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, a compound with a similar nitrophenyl group, was determined to belong to the triclinic space group (Xiang, 2004).
Chemical Reactions and Properties
Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate and its analogs participate in various chemical reactions, including Michael additions and Lossen rearrangement, demonstrating their reactivity and utility in organic synthesis. The Michael addition of ethyl 4,4,4-trifluoro-3-oxobutanoate with β-nitrostyrenes is an example of how these compounds can be transformed into other useful derivatives (Song et al., 2010).
Physical Properties Analysis
The physical properties of compounds similar to ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. For example, the study of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate's crystal and molecular structure provides insights into its stability and potential interactions (Kumar et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis of Electron-Deficient 1,3-Dienes Ethyl 4-aryl-2,4-dioxobutanoates, which include ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, have been utilized in stereoselective intramolecular Wittig reactions. This process yields cyclobutene derivatives, which then produce highly electron-deficient 1,3-dienes through electrocyclic ring-opening reactions. These dienes have potential applications in organic synthesis and material science due to their electron-deficient nature (Yavari & Samzadeh‐Kermani, 1998).
Formation of Pyrazine and Biphenyl Carboxylate Derivatives Reactions involving ethyl 4-aryl-2,4-dioxobutanoates at ambient temperature have led to the formation of 5-(2-aryl-2-oxoethyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives. These compounds are significant for developing novel heterocyclic compounds, which are important in medicinal chemistry and material sciences (Moloudi et al., 2018).
Antioxidant Properties in Derivatives Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate derivatives have been investigated for their antioxidant properties. The study measured the activity of derivatives in vitro for antioxidant activity in a hypochlorous system. Such antioxidant properties are crucial for potential applications in pharmacology and biochemistry (Stanchev et al., 2009).
Synthesis of Cyclobutene Derivatives The compound has been used in a three-component and one-pot reaction involving trimethyl phosphite and dimethyl acetylenedicarboxylate. This method is noted for the stereoselective synthesis of cyclobutene derivatives, which are valuable in organic chemistry and potential pharmaceutical applications (Aboee-Mehrizi et al., 2011).
Eigenschaften
IUPAC Name |
ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-2-19-12(16)11(15)7-10(14)8-4-3-5-9(6-8)13(17)18/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUPDOSNKUMFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

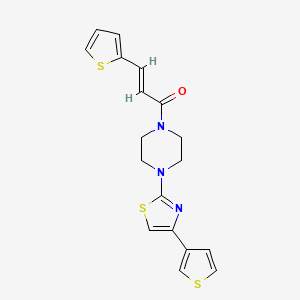

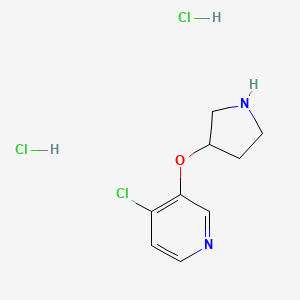


![N-(4-fluorophenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2480027.png)
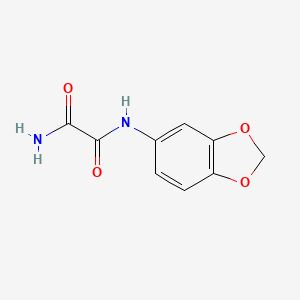

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)
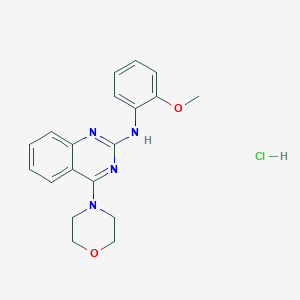
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2480039.png)
